

# Comparative Selectivity Analysis of SS47 Against Related Kinase Targets

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Compound of Interest		
Compound Name:	SS47	
Cat. No.:	B12420230	Get Quote

This guide provides a comprehensive assessment of the selectivity profile of the novel kinase inhibitor, **SS47**. Through detailed biochemical assays, **SS47** is shown to be a potent and highly selective inhibitor of Protein Kinase A (PKA), with significantly lower activity against other structurally related kinases. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of **SS47**.

#### Introduction to SS47

**SS47** is a novel small molecule inhibitor developed for the specific inhibition of Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, playing a crucial role in a variety of physiological processes such as metabolism, gene transcription, and memory.[1][2] Dysregulation of the PKA signaling pathway has been implicated in numerous diseases, making it a significant target for therapeutic intervention.[3][4] The development of highly selective inhibitors is critical to minimize off-target effects and potential toxicity.[5] This guide compares the inhibitory activity of **SS47** against PKA and a panel of related kinases from the AGC family: Protein Kinase G (PKG), Protein Kinase C (PKC), and Rho-associated protein kinase (ROCK). For benchmarking, the performance of **SS47** is compared against H-89, a known, less-selective PKA inhibitor.

## **Quantitative Selectivity Profile**

The inhibitory activity of **SS47** and the reference compound H-89 was determined against PKA and three related kinases. The half-maximal inhibitory concentration (IC50) values were



measured using a luminescence-based biochemical assay.[6] The results, summarized in the table below, demonstrate the superior potency and selectivity of **SS47** for PKA.

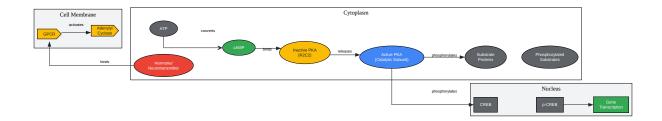
Compound	PKA IC50 (nM)	PKG IC50 (nM)	PKC IC50 (nM)	ROCK IC50 (nM)	Selectivity Fold (vs. PKA)
SS47	5	850	>10,000	>10,000	PKG: 170x, PKC: >2000x, ROCK: >2000x
H-89	50	120	2,500	800	PKG: 2.4x, PKC: 50x, ROCK: 16x

Table 1: Inhibitory Potency and Selectivity of **SS47**. Lower IC50 values indicate higher potency. The selectivity fold is calculated by dividing the IC50 of the off-target kinase by the IC50 of PKA.

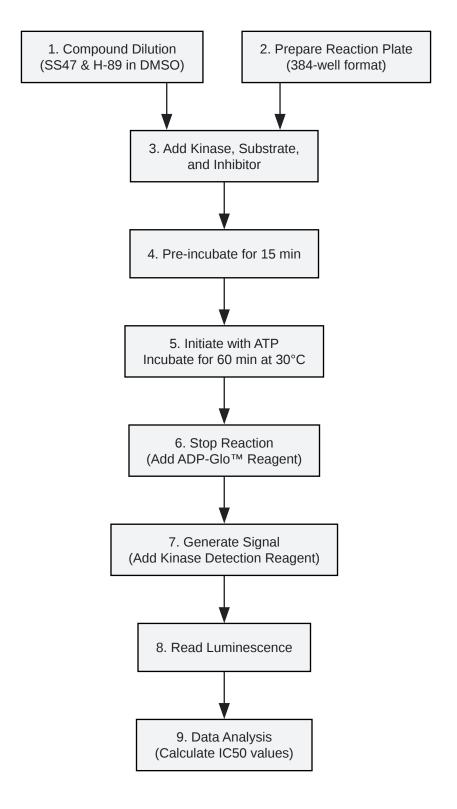
## **PKA Signaling Pathway**

The diagram below illustrates the canonical PKA signaling pathway. Activation begins with the binding of extracellular ligands to G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3][7] cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which proceed to phosphorylate a multitude of downstream substrate proteins.[1][2]









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